molecular formula C17H18N4O2S2 B253763 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Numéro de catalogue B253763
Poids moléculaire: 374.5 g/mol
Clé InChI: YARPGMCVOVAWLP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a critical role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases.

Mécanisme D'action

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide inhibits JAK3 by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of the activation and proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to effectively suppress the activation and proliferation of T cells and B cells in vitro and in vivo. In clinical trials, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis, as well as improving the quality of life of patients with inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in immune responses. However, one limitation is that N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has a relatively short half-life in vivo, which may limit its effectiveness in long-term studies.

Orientations Futures

For research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide include the development of more potent and selective JAK3 inhibitors, as well as the investigation of the potential therapeutic applications of JAK3 inhibitors in other autoimmune diseases. Additionally, further studies are needed to better understand the long-term safety and efficacy of JAK3 inhibitors in clinical use.

Méthodes De Synthèse

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves a multi-step process. The first step is the synthesis of the cyclopentathiophene ring system, which is achieved by a reaction between 2-cyclopentenone and elemental sulfur in the presence of a catalyst. The resulting intermediate is then reacted with 3-cyanoacetyl chloride to yield the desired cyclopentathiophene derivative. The second step is the synthesis of the pyrimidine ring system, which is achieved by a reaction between 4-oxo-6-propylpyrimidine and thioacetic acid in the presence of a base. The final step is the coupling of the two ring systems through a sulfide linkage, which is achieved by a reaction between the cyclopentathiophene derivative and the pyrimidine derivative in the presence of a coupling agent.

Applications De Recherche Scientifique

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK3 plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in immune responses. By inhibiting JAK3, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can suppress the activation and proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.

Propriétés

Nom du produit

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Formule moléculaire

C17H18N4O2S2

Poids moléculaire

374.5 g/mol

Nom IUPAC

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N4O2S2/c1-2-4-10-7-14(22)21-17(19-10)24-9-15(23)20-16-12(8-18)11-5-3-6-13(11)25-16/h7H,2-6,9H2,1H3,(H,20,23)(H,19,21,22)

Clé InChI

YARPGMCVOVAWLP-UHFFFAOYSA-N

SMILES isomérique

CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C3=C(S2)CCC3)C#N

SMILES

CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C3=C(S2)CCC3)C#N

SMILES canonique

CCCC1=CC(=O)N=C(N1)SCC(=O)NC2=C(C3=C(S2)CCC3)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.